molecular formula O16P4Ti3 B105619 titanium(4+);tetraphosphate CAS No. 15578-51-5

titanium(4+);tetraphosphate

Cat. No. B105619
M. Wt: 523.49 g/mol
InChI Key: JUWGUJSXVOBPHP-UHFFFAOYSA-B
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Patent
US05514490

Procedure details

0.05 mol of tetramethylammonium hydroxide (N(CH3)4OH) in aqueous solution was mixed with 0.15 mol of orthophosphoric acid (H3PO4). Then 0.05 mol of titanium dioxide in the anatase form (i.e., native TiO2) was added to the reaction mixture. After thorough mixing, the mixture was sealed inside a pressure reactor at 6~7 atm and heated in an oven at 180° C. for three days. After cooling, rinsing, filtration, and drying, a tetramethylammonium form of layered titanium phosphate (NMe4TP) was obtained.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
[Compound]
Name
anatase
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[CH3:2][N+:3]([CH3:6])([CH3:5])[CH3:4].[P:7](=[O:11])([OH:10])([OH:9])[OH:8].[O-2].[O-2].[Ti+4:14]>>[CH3:2][N+:3]([CH3:6])([CH3:5])[CH3:4].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ti+4:14].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ti+4:14].[Ti+4:14] |f:0.1,3.4.5,7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
[OH-].C[N+](C)(C)C
Name
Quantity
0.15 mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
[O-2].[O-2].[Ti+4]
Name
anatase
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After thorough mixing, the mixture was sealed inside a pressure reactor at 6~7 atm
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
rinsing
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C[N+](C)(C)C
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ti+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Ti+4].[Ti+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05514490

Procedure details

0.05 mol of tetramethylammonium hydroxide (N(CH3)4OH) in aqueous solution was mixed with 0.15 mol of orthophosphoric acid (H3PO4). Then 0.05 mol of titanium dioxide in the anatase form (i.e., native TiO2) was added to the reaction mixture. After thorough mixing, the mixture was sealed inside a pressure reactor at 6~7 atm and heated in an oven at 180° C. for three days. After cooling, rinsing, filtration, and drying, a tetramethylammonium form of layered titanium phosphate (NMe4TP) was obtained.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
[Compound]
Name
anatase
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[CH3:2][N+:3]([CH3:6])([CH3:5])[CH3:4].[P:7](=[O:11])([OH:10])([OH:9])[OH:8].[O-2].[O-2].[Ti+4:14]>>[CH3:2][N+:3]([CH3:6])([CH3:5])[CH3:4].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ti+4:14].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ti+4:14].[Ti+4:14] |f:0.1,3.4.5,7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
[OH-].C[N+](C)(C)C
Name
Quantity
0.15 mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
[O-2].[O-2].[Ti+4]
Name
anatase
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After thorough mixing, the mixture was sealed inside a pressure reactor at 6~7 atm
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
rinsing
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C[N+](C)(C)C
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ti+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Ti+4].[Ti+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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